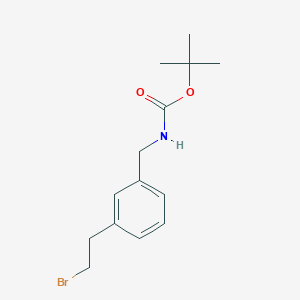![molecular formula C25H18O B13087240 2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
2-[4-(4-phenylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-phenylphenyl)phenyl]benzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of multiple phenyl groups attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions often involve the use of palladium catalysts and organometallic reagents under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-phenylphenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[4-(4-phenylphenyl)phenyl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing biological pathways and molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
4-Phenylbenzaldehyde: Contains an additional phenyl group compared to benzaldehyde.
4,4’-Dibromobenzophenone: Similar in structure but contains bromine atoms instead of additional phenyl groups.
Uniqueness
2-[4-(4-phenylphenyl)phenyl]benzaldehyde is unique due to its multiple phenyl groups, which enhance its aromaticity and potential for complex interactions. This structural complexity makes it a valuable compound for studying advanced organic reactions and developing new materials with specific properties.
Propriétés
Formule moléculaire |
C25H18O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[4-(4-phenylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C25H18O/c26-18-24-8-4-5-9-25(24)23-16-14-22(15-17-23)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-18H |
Clé InChI |
DQIHLUQKVIIOFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


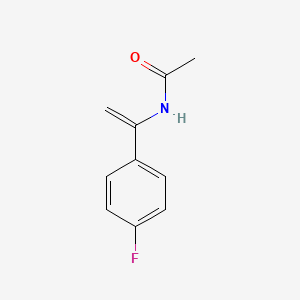

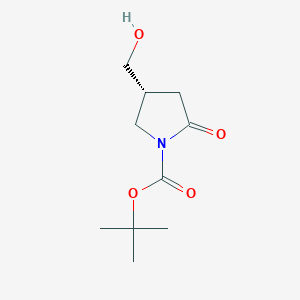
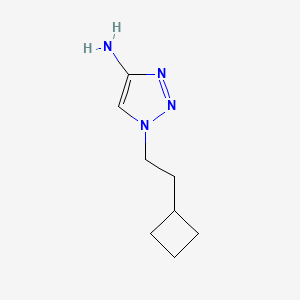
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)

![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

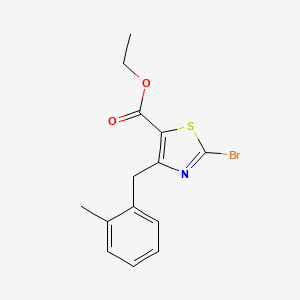
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)
